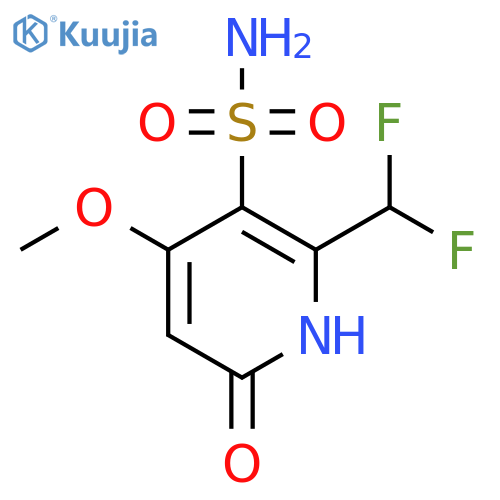

Cas no 1805530-60-2 (2-(Difluoromethyl)-6-hydroxy-4-methoxypyridine-3-sulfonamide)

1805530-60-2 structure

商品名:2-(Difluoromethyl)-6-hydroxy-4-methoxypyridine-3-sulfonamide

CAS番号:1805530-60-2

MF:C7H8F2N2O4S

メガワット:254.211227416992

CID:4888792

2-(Difluoromethyl)-6-hydroxy-4-methoxypyridine-3-sulfonamide 化学的及び物理的性質

名前と識別子

-

- 2-(Difluoromethyl)-6-hydroxy-4-methoxypyridine-3-sulfonamide

-

- インチ: 1S/C7H8F2N2O4S/c1-15-3-2-4(12)11-5(7(8)9)6(3)16(10,13)14/h2,7H,1H3,(H,11,12)(H2,10,13,14)

- InChIKey: PSYYOYFJESDNBE-UHFFFAOYSA-N

- ほほえんだ: S(C1C(=CC(NC=1C(F)F)=O)OC)(N)(=O)=O

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 7

- 重原子数: 16

- 回転可能化学結合数: 3

- 複雑さ: 475

- トポロジー分子極性表面積: 107

- 疎水性パラメータ計算基準値(XlogP): -1.2

2-(Difluoromethyl)-6-hydroxy-4-methoxypyridine-3-sulfonamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029028135-250mg |

2-(Difluoromethyl)-6-hydroxy-4-methoxypyridine-3-sulfonamide |

1805530-60-2 | 95% | 250mg |

$1,058.40 | 2022-04-01 | |

| Alichem | A029028135-500mg |

2-(Difluoromethyl)-6-hydroxy-4-methoxypyridine-3-sulfonamide |

1805530-60-2 | 95% | 500mg |

$1,819.80 | 2022-04-01 | |

| Alichem | A029028135-1g |

2-(Difluoromethyl)-6-hydroxy-4-methoxypyridine-3-sulfonamide |

1805530-60-2 | 95% | 1g |

$3,184.50 | 2022-04-01 |

2-(Difluoromethyl)-6-hydroxy-4-methoxypyridine-3-sulfonamide 関連文献

-

C. J. Leggett,S. J. Teat,Z. Zhang,P. D. Dau,W. W. Lukens,S. M. Peterson,A. J. P. Cardenas,M. G. Warner,J. K. Gibson,L. Rao Chem. Sci., 2016,7, 2775-2786

-

Alexander Vogel,Holger A. Scheidt,Robert Bittman,Daniel Huster Phys. Chem. Chem. Phys., 2016,18, 3730-3738

-

Y.-B. Wang,T.-H. Pan,Q. Liang,X.-H. Huang,S.-T. Wu,C.-C. Huang CrystEngComm, 2010,12, 3886-3893

-

Sudip Mandal,Barla Thirupathi Org. Biomol. Chem., 2020,18, 5287-5314

-

Ji Hoon Park,Hee Sung Lee,Junyeong Lee,Kimoon Lee,Gyubaek Lee,Kwan Hyuck Yoon,Myung M. Sung,Seongil Im Phys. Chem. Chem. Phys., 2012,14, 14202-14206

1805530-60-2 (2-(Difluoromethyl)-6-hydroxy-4-methoxypyridine-3-sulfonamide) 関連製品

- 52779-76-7(1-(3-bromo-2-methylphenyl)ethan-1-one)

- 2137682-10-9(5-(3-Methylidenepyrrolidin-1-yl)pyridine-2-carbaldehyde)

- 1005078-32-9(<br>3-(4-Carbamoyl-piperidine-1-carbonyl)-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carb oxylic acid)

- 332161-42-9(2-{5-(2-chlorophenyl)-1,3,4-oxadiazol-2-ylsulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one)

- 1934813-19-0(3-(chloromethyl)-1,1,1-trifluoropentane)

- 110502-51-7(4,4-dimethylhexane-1-thiol)

- 1904577-98-5(Tert-butyl 3-amino-3-(naphthalen-1-yl)propanoate)

- 1806133-69-6(3-Iodo-6-nitro-4-(trifluoromethoxy)pyridine-2-sulfonyl chloride)

- 1185298-45-6(N-2-(4-Amino-3-methylphenoxy)ethyl-N-methyl-n-phenylamine Dihydrochloride)

- 2680718-50-5(tert-butyl N-4-(2-bromophenoxy)-3-chlorophenylcarbamate)

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬